Citramalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRTWQBIOMVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862265 | |
| Record name | Citramalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
597-44-4, 2306-22-1 | |
| Record name | (±)-Citramalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citramalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC80648 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Citramalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-hydroxy-2-methylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-Citramalic acid dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRAMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 111 °C | |
| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Metabolic Pathway Engineering
The microbial production of citramalic acid in Escherichia coli leverages the citramalate synthase (CimA) enzyme from Methanococcus jannaschii, which catalyzes the condensation of pyruvate and acetyl-CoA into citramalate. Key modifications include:
-
Deletion of acetate pathways : Knockouts of poxB, ackA, and pta genes reduced acetate accumulation to <1 g/L, redirecting carbon flux toward citramalate.
-
Citrate synthase (GltA) engineering : The GltA[F383M] variant reduced affinity for acetyl-CoA, minimizing tricarboxylic acid (TCA) cycle competition and improving citramalate yields by 125% compared to wild-type strains.
-
Fed-batch fermentation : Using crude glycerol or glucose, engineered strains (e.g., MEC568/pZE12-cimA) achieved titers of 31–60 g/L citramalate with yields exceeding 0.53 g/g substrate.
Table 1: Performance Metrics for Microbial Citramalate Production
Challenges and Optimizations
-
Substrate inhibition : High glycerol concentrations (>30 g/L) suppressed cell growth, necessitating fed-batch strategies.
-
Thermostability : Directed evolution of CimA (e.g., CimA3.7 variant) enhanced activity at moderate temperatures (30–37°C), critical for industrial scalability.
Enzymatic Synthesis Using Citramalate Synthase
Enzyme Characterization and Purification
Citramalate synthase (EC 2.3.1.182) from Saccharomyces carlsbergensis and Pseudomonas species catalyzes the stereospecific formation of (-)-citramalate from pyruvate and acetyl-CoA. Key properties include:
Table 2: Kinetic Parameters of Citramalate Synthase
| Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Inhibitors |
|---|---|---|---|---|
| S. carlsbergensis | Pyruvate | 5.0 | 12.4 | L-leucine, Cu²⁺ |
| M. jannaschii (CimA3.7) | Acetyl-CoA | 0.2 | 18.9 | None |
In Vitro Biosynthesis
Enzymatic synthesis in cell-free systems achieved 95% conversion efficiency using purified citramalate synthase. However, scalability remains limited by enzyme stability and acetyl-CoA regeneration costs.
Chemical Synthesis via Nitric Acid Oxidation
Nitric Acid-Mediated Oxidation
The chemical route involves oxidizing 3-methyl-3-buten-1-ol or its derivatives with nitric acid (HNO₃) in the presence of nitrogen dioxide (NO₂). Key conditions include:
Advantages and Limitations
-
Yield : ~70% citramalate from 3-methyl-3-buten-1-ol, with minor byproducts (e.g., acetic acid).
-
Safety concerns : Exothermic reactions require careful temperature control to avoid explosive hazards.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison Based on Yield, Cost, and Sustainability
| Method | Yield (g/g) | Cost Estimate | Carbon Efficiency | Scalability |
|---|---|---|---|---|
| Microbial biosynthesis | 0.53 | Moderate | 85% | High (industrial) |
| Enzymatic synthesis | 0.95* | High | 92% | Low (lab-scale) |
| Chemical synthesis | 0.70 | Low | 65% | Moderate |
| *Theoretical maximum based on substrate conversion. |
Chemical Reactions Analysis
Types of Reactions
Citramalic acid undergoes various chemical reactions, including:
Hydration: Conversion from mesaconic acid.
Enzymatic Reactions: Conversion to acetyl-CoA and pyruvate by (S)-citramalyl-CoA lyase.
Common Reagents and Conditions
Hydration: Water and mesaconyl-C4-CoA hydratase.
Enzymatic Reactions: (S)-citramalyl-CoA lyase.
Major Products
Acetyl-CoA and Pyruvate: Formed from the enzymatic conversion of citramalyl-CoA.
Scientific Research Applications
Biochemical Synthesis
1.1 Precursor for Methacrylic Acid
Citramalic acid serves as an essential five-carbon precursor for the chemical synthesis of methacrylic acid, which is a key monomer in the production of polymers and resins used in various industries, including plastics and coatings. Research indicates that engineered strains of Escherichia coli can efficiently produce this compound from glycerol, optimizing the yield for methacrylic acid production .
Table 1: this compound Production from Glycerol
| Strain Type | Yield (g/L) | Conditions |
|---|---|---|
| Wild Type | <1 | Standard conditions |
| Engineered E. coli | 60 | Fed-batch fermentation |
The engineered strains exhibit improved metabolic pathways that minimize by-products such as acetate, enhancing overall efficiency in this compound production .
1.2 Biocatalytic Processes
This compound is integral to biocatalytic processes where it is produced via the condensation of acetyl-CoA and pyruvate by citramalate synthase. This enzymatic pathway has been optimized through genetic engineering to enhance production rates significantly. For instance, a study demonstrated a 125% increase in this compound yield when using a modified citrate synthase in E. coli strains .
Medical Research
2.1 Biomarker in Cerebrospinal Fluid
Recent studies have identified this compound as a potential biomarker present in the cerebrospinal fluid of patients with bacterial meningitis. The detection of this compound suggests metabolic alterations during infection, providing insights into disease mechanisms and potential diagnostic applications .
Table 2: this compound Levels in Cerebrospinal Fluid
| Patient Group | This compound Detected (Yes/No) |
|---|---|
| Bacterial Meningitis | Yes |
| Viral Meningitis | No |
| Uninfected Control | No |
This finding highlights the need for further investigation into this compound's role in inflammatory responses within the central nervous system.
Agricultural Applications
3.1 Role in Plant Metabolism
This compound has been identified as a significant organic acid during the early development stages of various fruits, including pitaya (dragon fruit). Its synthesis is linked to specific enzymes that may influence fruit quality and development .
Table 3: this compound Concentration in Fruits
| Fruit Type | Development Stage | This compound Concentration (mg/g) |
|---|---|---|
| Pitaya | Early Development | High |
| Apples | Mature | Moderate |
The presence of this compound during fruit development suggests potential applications in enhancing fruit quality through metabolic engineering.
Mechanism of Action
Citramalic acid exerts its effects through various biochemical pathways. It is a hydrated derivative of mesaconic acid and is involved in the conversion to acetyl-CoA and pyruvate. The enzyme (S)-citramalyl-CoA lyase plays a crucial role in this process, facilitating the breakdown of citramalyl-CoA .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Citramalic acid shares structural similarities with other dicarboxylic acids but differs in functional group arrangement and side chains (Table 1).
Table 1: Structural Features of this compound and Related Compounds
| Compound | Molecular Formula | Key Functional Groups | Isomerism | Methyl Group Presence |
|---|---|---|---|---|
| This compound | C₅H₈O₅ | 2 hydroxyl, 2 carboxyl | R/S enantiomers | Yes (C2) |
| Malic acid | C₄H₆O₅ | 1 hydroxyl, 2 carboxyl | L/D enantiomers | No |
| Citric acid | C₆H₈O₇ | 3 carboxyl | None | No |
| Tartaric acid | C₄H₆O₆ | 2 hydroxyl, 2 carboxyl | L/D/meso forms | No |
The methyl group in this compound sterically hinders enzymatic interactions, influencing its metabolic roles . For example, it inhibits malic acid accumulation in some plants, though contradictory findings exist .
This compound
- Biosynthesis : Catalyzed by citramalate synthase (e.g., HuIPMS2 in pitaya) using acetyl-CoA and pyruvate .
- Degradation : Converted to acetate and pyruvate via citramalate lyase in bacteria .
- Role in Plants : Dominates early fruit development (e.g., pitaya cultivars 'GHB' and 'WCHL' at 5.93 mg/g and 5.82 mg/g, respectively) but declines as malic or citric acid become predominant .
Malic Acid
- Biosynthesis : Produced via NAD-MDH in the TCA cycle or PEP carboxylase in CAM plants .
- Role in Plants : Key acid in mature fruits (e.g., 88.64% of total acids in mature 'GHB' pitaya) and contributes to sourness .
Citric Acid
- Biosynthesis : Synthesized by citrate synthase from acetyl-CoA and oxaloacetate .
- Role in Plants : Dominant in citrus fruits and some pitaya cultivars (e.g., 28.00% in 'YCHL' pitaya) .
Competitive Substrate Utilization : Citramalate synthase (IPMS) and citrate synthase (CS) compete for acetyl-CoA, explaining the inverse relationship between this compound and citric/malic acid levels in early fruit stages .
Functional and Ecological Roles
- Flavor Modulation : this compound’s decline during fruit maturation correlates with increased sweetness, as seen in pitaya, whereas malic and citric acids dictate sourness .
- Industrial Applications : this compound is a precursor for methacrylic acid (used in polymers), unlike malic/citric acids, which are primarily food acidulants .
Health and Microbial Implications
Distribution in Organisms
| Compound | Primary Sources | Notes |
|---|---|---|
| This compound | Pitaya, apple peels, sugar beet exudates | Rare in plants; microbial byproduct |
| Malic acid | Apples, grapes, CAM plants | Ubiquitous in fruits |
| Citric acid | Citrus fruits, berries | Central to TCA cycle |
Key Research Findings
Developmental Dynamics in Pitaya :
- This compound peaks at 5.93 mg/g in early stages (S3) but drops to 9.93% of total acids in mature fruit, replaced by malic acid (88.64%) .
- HuIPMS2 expression strongly correlates with this compound levels (r = 0.871 in 'GHB'), confirming its biosynthetic role .
Inhibitory Effects : Structural similarity to malic acid allows this compound to interfere with malate dehydrogenase, though this inhibition is context-dependent .
Enantiomer-Specific Roles : R-citramalic acid is prevalent in apple peels, while bacteria utilize both enantiomers for niche metabolic pathways .
Biological Activity
Citramalic acid, also known as citramalate, is a five-carbon dicarboxylic acid that plays a significant role in various biological processes. It is primarily synthesized by bacteria and is recognized for its potential applications in biotechnology and organic synthesis. This article explores the biological activity of this compound, including its metabolic pathways, production methods, and relevance in different biological contexts.
Chemical Structure and Metabolism
This compound has the molecular formula C5H8O5 and is classified as a dicarboxylic acid. It is synthesized through the condensation of pyruvate and acetyl-CoA, catalyzed by the enzyme citramalate synthase (CimA). This metabolic pathway is crucial for the production of various compounds in microbial systems.
Key Enzymatic Reactions Involving this compound
- Citramalate Synthase (CimA) : Catalyzes the formation of this compound from pyruvate and acetyl-CoA.
- Citramalate Lyase : Converts citramalate into acetate and pyruvate, facilitating its breakdown.
Production Methods
Recent advancements in synthetic biology have enabled the efficient production of this compound using engineered strains of Escherichia coli. For instance, researchers have developed strains with modified citrate synthase to enhance this compound yields significantly.
Table 1: Comparison of this compound Production Methods
| Method | Organism | Yield (g/L) | Time (hrs) | Notes |
|---|---|---|---|---|
| Native CimA Expression | E. coli | 60 | 132 | Engineered citrate synthase variant used |
| Wild-type CimA | E. coli | 25 | 120 | Lower yield compared to engineered strain |
| Microbial Fermentation | Various Bacteria | Variable | Variable | Depends on species and conditions |
Biological Significance
This compound has been identified as a significant metabolite in several organisms, including plants and fungi. Its presence has been linked to various physiological processes:
- In Plants : this compound is prevalent in pitaya (dragon fruit), where it constitutes a major organic acid during early fruit development. It plays a role in regulating pH and nutrient availability within the fruit .
- In Microorganisms : this compound serves as an intermediate in the metabolism of several bacterial species, contributing to their growth and survival under varying environmental conditions .
Case Studies
-
Microbial Production Optimization :
A study optimized the production of this compound in E. coli by engineering citrate synthase variants to reduce competition with the tricarboxylic acid cycle. The engineered strain showed a 125% increase in this compound production compared to the control, highlighting the potential for biotechnological applications in chemical synthesis . -
Role in Fruit Development :
Research on pitaya revealed that this compound levels correlate positively with specific developmental stages of the fruit. This suggests that monitoring this compound could provide insights into optimal harvesting times and fruit quality .
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for quantifying citramalic acid in biological samples, and how do their sensitivities compare?
- Methodological Answer : Thin-layer chromatography (TLC) with cellulose plates and iso-propyl alcohol-based solvents is a cost-effective method for preliminary separation of this compound from organic acids like malic or lactic acid . For higher precision, high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) provides better quantification limits (e.g., 0.1–1.0 µg/mL). A comparative table is provided below:
| Technique | Sensitivity | Advantages | Limitations |
|---|---|---|---|
| TLC | ~1 µg/mL | Low cost, rapid screening | Limited resolution, semi-quantitative |
| HPLC-UV | ~0.1 µg/mL | High reproducibility | Requires calibration standards |
| GC-MS | ~0.01 µg/mL | High specificity | Derivatization needed |
- Key Considerations : Validate methods using spiked samples and cross-reference with certified standards (e.g., (S)-(+)-citramalic acid disodium salt ).
Q. How does this compound influence microbial metabolism in gut microbiota studies, and what experimental controls are critical?
- Methodological Answer : this compound is a marker of yeast/anaerobic bacterial overgrowth (e.g., Clostridium spp.). To study its metabolic impact:
- Use anaerobic chambers for in vitro cultures to mimic gut conditions.
- Include positive controls (e.g., Saccharomyces cerevisiae cultures) and negative controls (sterile media) to distinguish host vs. microbial contributions .
- Measure concurrent biomarkers (e.g., short-chain fatty acids) to contextualize microbial activity .
Q. What are the primary challenges in synthesizing enantiomerically pure this compound, and how can they be addressed?
- Methodological Answer : Racemization during synthesis is a key issue. Strategies include:
- Using chiral catalysts (e.g., (S)-proline derivatives) to enhance stereoselectivity.
- Purifying via recrystallization in polar solvents (e.g., ethanol/water mixtures) .
- Validate purity using polarimetry or chiral HPLC .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s role in microbial dysbiosis versus its potential as a metabolic intermediate?
- Methodological Answer : Contradictions often arise from varying experimental models (e.g., in vivo vs. in vitro). To resolve:
Conduct systematic reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., host diet, microbial diversity) .
Perform meta-analyses of studies measuring this compound in fecal vs. urinary samples, adjusting for detection limits .
Use multivariate regression to isolate this compound’s direct effects from co-occurring metabolites .
Q. What experimental design considerations are critical when studying this compound’s inhibition of malic acid in enzymatic assays?
- Methodological Answer :
- Hypothesis Testing : Clearly define whether inhibition is competitive, non-competitive, or uncompetitive.
- Materials : Use purified enzymes (e.g., malate dehydrogenase) and standardized this compound concentrations (e.g., 0.1–10 mM) .
- Data Collection : Measure reaction rates via spectrophotometry at 340 nm (NADH absorption). Include triplicate runs and account for pH effects (this compound’s pKa = 3.4) .
- Analysis : Apply Michaelis-Menten kinetics; use Lineweaver-Burk plots to determine inhibition constants .
Q. How can researchers optimize protocols for this compound extraction from complex matrices like wine or fecal samples?
- Methodological Answer :
- Sample Preparation : For wine, use cation-exchange resins to remove interfering ions (e.g., Ca²⁺) prior to TLC/HPLC . For fecal samples, homogenize in PBS and centrifuge at 15,000 × g to remove particulates .
- Extraction Efficiency : Spike samples with deuterated this compound (internal standard) to calculate recovery rates (target >85%) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to address variability in microbial susceptibility .
Data Presentation and Reproducibility
Q. How should researchers document this compound-related findings to ensure reproducibility in meta-analyses?
- Methodological Answer :
- Follow COSMOS-E guidelines for systematic reviews: detail extraction solvents, instrument parameters (e.g., HPLC column type), and normalization methods .
- Publish raw data in repositories (e.g., Zenodo) with metadata on sample origins (e.g., human vs. animal models) .
Q. What are common pitfalls in interpreting this compound’s association with dysbiosis, and how can they be mitigated?
- Methodological Answer :
- Pitfall 1 : Confounding by diet (e.g., high-carbohydrate diets elevate yeast-derived citramalate). Solution : Adjust for dietary covariates in regression models .
- Pitfall 2 : Cross-reactivity in assays (e.g., malic acid interference). Solution : Validate assays with specificity tests using structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
